4-(Boc-amino)benzeneboronic acid pinacol ester

Suzuki-Miyaura cross-coupling Biaryl synthesis Drug discovery

Select 4-(Boc-amino)benzeneboronic acid pinacol ester for reliable Suzuki-Miyaura biaryl couplings. The Boc group prevents amine side reactions; the pinacol ester ensures >2h hydrolytic half-life vs. free boronic acid. Ambient storage eliminates cold-chain logistics. Crystalline solid (mp 167-170°C) enables dust-free automated dispensing. Achieve 46% isolated yield under standard conditions. Choose 97% purity for consistent HTE and scale-up performance.

Molecular Formula C17H26BNO4
Molecular Weight 319.2 g/mol
CAS No. 330793-01-6
Cat. No. B153007
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Boc-amino)benzeneboronic acid pinacol ester
CAS330793-01-6
Molecular FormulaC17H26BNO4
Molecular Weight319.2 g/mol
Structural Identifiers
SMILESB1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NC(=O)OC(C)(C)C
InChIInChI=1S/C17H26BNO4/c1-15(2,3)21-14(20)19-13-10-8-12(9-11-13)18-22-16(4,5)17(6,7)23-18/h8-11H,1-7H3,(H,19,20)
InChIKeyHSJNIOYPTSKQBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Boc-amino)benzeneboronic acid pinacol ester CAS 330793-01-6: A Boc‑Protected Arylboronic Ester Building Block for Suzuki‑Miyaura Cross‑Coupling


4‑(Boc‑amino)benzeneboronic acid pinacol ester (CAS 330793‑01‑6), also named tert‑butyl (4‑(4,4,5,5‑tetramethyl‑1,3,2‑dioxaborolan‑2‑yl)phenyl)carbamate, is an arylboronic acid pinacol ester featuring a para‑substituted Boc‑protected amine [1]. With the molecular formula C17H26BNO4 and a molecular weight of 319.20 g/mol, this compound is a solid at room temperature and is supplied with a typical purity of 97% [1]. It serves as a key intermediate in the synthesis of biaryl structures via Suzuki–Miyaura cross‑coupling, where the Boc group preserves the amine during the coupling step, enabling subsequent deprotection and further functionalization .

4-(Boc-amino)benzeneboronic acid pinacol ester CAS 330793-01-6: Why Generic Substitution Is Scientifically Unjustified


Boc‑protected arylboronic esters are not interchangeable with their unprotected amino analogs or with the corresponding boronic acids. The Boc group in 4‑(Boc‑amino)benzeneboronic acid pinacol ester is essential to prevent unwanted amine side reactions during Suzuki–Miyaura coupling, while the pinacol ester provides stability against protodeboronation relative to the free boronic acid [1]. Replacing this compound with 4‑aminophenylboronic acid pinacol ester (CAS 214360‑73‑3) eliminates the protecting group, exposing the amine to competing reactions; substituting with 4‑(Boc‑amino)phenylboronic acid (CAS 380430‑49‑9) sacrifices the enhanced stability and handling benefits of the pinacol ester [2]. The following quantitative evidence demonstrates why each substitution results in measurable losses in yield, stability, or downstream process efficiency.

4-(Boc-amino)benzeneboronic acid pinacol ester CAS 330793-01-6: Product‑Specific Quantitative Differentiation Evidence


Suzuki–Miyaura Coupling Yield: 46% in Biaryl Synthesis

When used in a Pd(PPh3)4‑catalyzed Suzuki–Miyaura coupling with an aryl halide, 4‑(Boc‑amino)benzeneboronic acid pinacol ester achieved a 46% isolated yield of the desired biaryl product [1]. In contrast, the unprotected analog 4‑aminophenylboronic acid pinacol ester (CAS 214360‑73‑3) typically requires additional protection/deprotection steps to avoid amine interference, and direct coupling of the free amine often results in yields below 30% under identical conditions due to competitive side reactions [2].

Suzuki-Miyaura cross-coupling Biaryl synthesis Drug discovery

Storage Stability: Ambient Temperature Tolerance vs. Refrigeration Requirement for Unprotected Analog

The Boc‑protected pinacol ester is stable at ambient temperature for extended periods, whereas the unprotected 4‑aminophenylboronic acid pinacol ester requires refrigerated storage (typically +4 °C) to prevent degradation . This difference directly impacts logistics costs and long‑term inventory management.

Chemical storage Stability Supply chain

Melting Point and Physical Form: Crystalline Solid for Precise Weighing

The compound is a crystalline solid with a sharp melting range of 167–170 °C, facilitating accurate weighing and consistent reaction stoichiometry . The corresponding boronic acid (4‑(Boc‑amino)phenylboronic acid, CAS 380430‑49‑9) exhibits a significantly higher and broader melting point (199–204 °C with decomposition), which can complicate precise dispensing and lead to batch‑to‑batch variability in small‑scale experiments .

Physical properties Handling Weighing accuracy

Hydrolytic Stability: Pinacol Ester Reduces Protodeboronation Rate

Phenylboronic pinacol esters, including 4‑(Boc‑amino)benzeneboronic acid pinacol ester, exhibit a half‑life of several hours under neutral aqueous conditions, whereas the corresponding free boronic acid undergoes rapid protodeboronation with a half‑life of less than 30 minutes under the same conditions [1]. This kinetic stabilization is crucial for reactions that require an aqueous workup or are run in protic solvents.

Hydrolytic stability Protodeboronation Reaction robustness

Purity Specification: Consistently ≥97% for Reliable Cross‑Coupling

Commercial supplies of 4‑(Boc‑amino)benzeneboronic acid pinacol ester are routinely available with a purity of 97% (by HPLC or NMR), a specification that is consistently maintained across multiple reputable vendors . In contrast, the corresponding boronic acid (CAS 380430‑49‑9) is often sold with a disclaimer 'contains varying amounts of anhydride,' indicating inherent purity variability that can lead to irreproducible coupling yields .

Purity Quality control Procurement specification

4-(Boc-amino)benzeneboronic acid pinacol ester CAS 330793-01-6: Validated Research and Industrial Application Scenarios


Synthesis of Boc‑Protected Biaryl Intermediates in Medicinal Chemistry

Medicinal chemists rely on 4‑(Boc‑amino)benzeneboronic acid pinacol ester to install a protected aniline moiety onto heteroaryl halides via Suzuki–Miyaura coupling. The documented 46% isolated yield under standard conditions [1] demonstrates its utility in constructing biaryl cores common to kinase inhibitors and other drug candidates. The Boc group remains intact during the coupling, allowing direct elaboration of the amine after deprotection without intermediate protection/deprotection cycles.

Large‑Scale Procurement for Multi‑Step Syntheses Requiring Ambient Storage

Due to its ambient‑temperature storage stability (vs. the refrigeration requirement of the unprotected analog [1]), this compound is preferred for multi‑gram to kilogram purchases in contract research and pharmaceutical development. Laboratories with limited cold‑storage capacity or those performing high‑throughput parallel synthesis benefit from reduced logistical complexity and lower long‑term storage costs.

Automated High‑Throughput Experimentation (HTE) Workflows

The crystalline solid form and sharp melting point (167–170 °C) [1] ensure accurate, dust‑free dispensing on automated powder‑weighing platforms. Combined with a defined 97% purity specification , this compound minimizes weighing errors and batch variability, making it a reliable building block in HTE campaigns for reaction optimization and library synthesis.

Aqueous‑Compatible Suzuki–Miyaura Couplings in Process Development

Process chemists employ this pinacol ester in Suzuki–Miyaura couplings that tolerate aqueous conditions, leveraging the ester's improved hydrolytic stability (half‑life >2 hours in neutral water [1]) relative to the free boronic acid. This robustness simplifies reaction setups in biphasic systems and reduces the need for rigorous exclusion of moisture, facilitating scale‑up to pilot‑plant operations.

Technical Documentation Hub

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